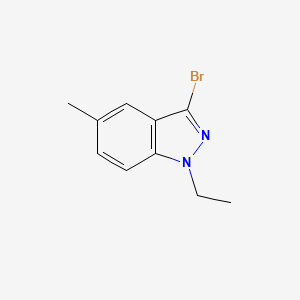
3-Bromo-1-ethyl-5-methyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-1-乙基-5-甲基-1H-吲唑是一种杂环化合物,属于吲唑家族。吲唑是双环结构,由苯环与吡唑环稠合而成。该化合物的特征是在吲唑环的第三位有一个溴原子,在第一位有一个乙基,在第五位有一个甲基。吲唑衍生物以其多样的生物活性而闻名,并在药物化学领域得到广泛研究。
准备方法
合成路线和反应条件: 3-溴-1-乙基-5-甲基-1H-吲唑的合成通常涉及1-乙基-5-甲基-1H-吲唑的溴化反应。溴化反应可以使用溴或N-溴代丁二酰亚胺(NBS)在合适的溶剂(如氯仿或二氯甲烷)中进行。反应通常在室温或略微升高的温度下进行,以确保完全溴化。
工业生产方法: 3-溴-1-乙基-5-甲基-1H-吲唑的工业生产可能涉及连续流动工艺,以提高效率和产量。使用自动化反应器和精确控制反应参数(如温度、压力和反应物浓度)可以实现该化合物的规模化生产。
反应类型:
取代反应: 3-溴-1-乙基-5-甲基-1H-吲唑可以进行亲核取代反应,其中溴原子被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化反应: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,以在吲唑环上引入额外的官能团。
还原反应: 可以使用还原剂(如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4))还原该化合物,以修饰吲唑环上的取代基。
常用试剂和条件:
亲核取代: 在极性非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中使用叠氮化钠 (NaN3) 或硫氰酸钾 (KSCN) 等试剂。
氧化: 在水性或酸性介质中使用高锰酸钾 (KMnO4)。
还原: 在无水乙醚或四氢呋喃 (THF) 中使用氢化锂铝 (LiAlH4)。
主要产物:
- 根据取代反应中使用的亲核试剂,具有不同官能团的取代吲唑。
- 具有羟基、羰基或羧基的氧化衍生物。
- 具有修饰的烷基或芳基的还原衍生物。
科学研究应用
3-溴-1-乙基-5-甲基-1H-吲唑在科学研究中有多种应用:
化学: 用作合成具有潜在生物活性的更复杂的吲唑衍生物的构建块。
生物学: 研究其与生物大分子相互作用及其作为生物化学分析探针的潜力。
医学: 研究其药理特性,包括抗炎、抗癌和抗菌活性。
工业: 用于开发新材料,并用作农药和医药合成的中间体。
作用机制
3-溴-1-乙基-5-甲基-1H-吲唑的作用机制涉及其与生物系统中的特定分子靶标相互作用。该化合物可以与酶、受体或其他蛋白质结合,调节它们的活性。例如,它可能抑制某些激酶的活性或与 DNA 相互作用以发挥其作用。确切的途径和靶标取决于具体的生物学环境和吲唑环上存在的官能团。
类似化合物:
3-溴-1-甲基吲唑: 结构类似,但在第一位使用甲基代替乙基。
5-溴-3-甲基-1H-吲唑: 结构类似,但溴原子在第五位而不是第三位。
1-乙基-5-甲基-1H-吲唑: 缺少溴原子,使其在某些取代反应中反应性较低。
独特性: 3-溴-1-乙基-5-甲基-1H-吲唑由于其取代基的特定位置而具有独特性,这可以影响其反应性和生物活性。第三位溴原子的存在使其成为进一步功能化的通用中间体,而乙基和甲基的组合可以影响其药代动力学特性。
相似化合物的比较
3-Bromo-1-methylindazole: Similar structure but with a methyl group instead of an ethyl group at the first position.
5-Bromo-3-methyl-1H-indazole: Similar structure but with a bromine atom at the fifth position instead of the third position.
1-Ethyl-5-methyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-1-ethyl-5-methyl-1H-indazole is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization, and the combination of ethyl and methyl groups can affect its pharmacokinetic properties.
属性
分子式 |
C10H11BrN2 |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
3-bromo-1-ethyl-5-methylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12-13/h4-6H,3H2,1-2H3 |
InChI 键 |
WWQVNPAARMYPAR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C)C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


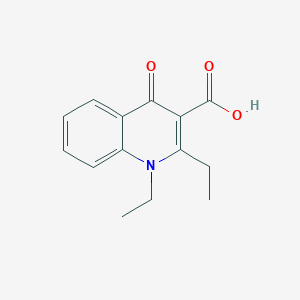

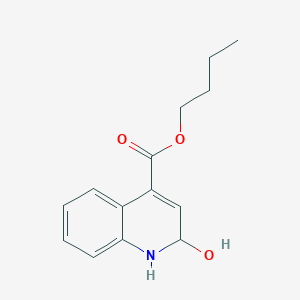



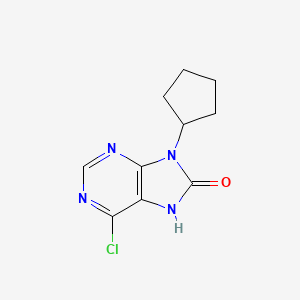

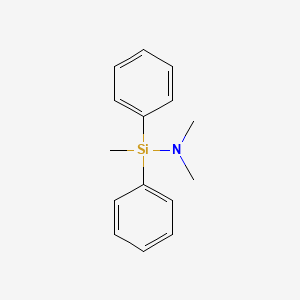
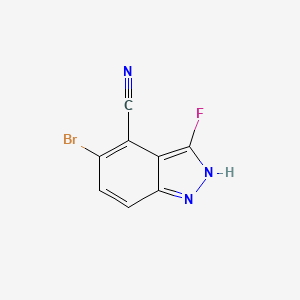
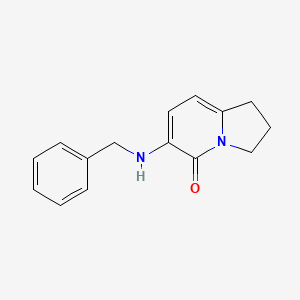
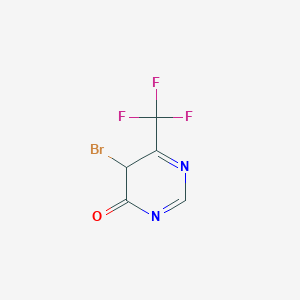
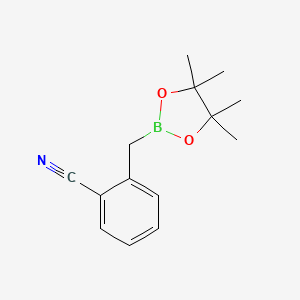
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)
